molecular formula C9H7N3O B12913707 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- CAS No. 22433-71-2

4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

Cat. No.: B12913707
CAS No.: 22433-71-2
M. Wt: 173.17 g/mol
InChI Key: MKCROUSWZDOODI-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is a heterocyclic compound featuring a pyrimidinone core substituted at the 5-position with a 3-pyridinyl group. The pyrimidinone moiety exists in two tautomeric forms: 4(1H)-pyrimidinone (1H tautomer) and 4(3H)-pyrimidinone (3H tautomer), which differ in the position of the hydrogen atom and double bonds . This tautomerism significantly influences the compound's chemical reactivity, hydrogen-bonding capacity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using common reducing agents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with various functional groups, enhancing the compound’s applicability in different fields .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrimidinone compounds exhibit significant antitumor properties. For instance, pyrimidinone derivatives have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. A notable study revealed that specific modifications on the pyrimidinone scaffold enhanced its potency against human cancer cells, making it a promising candidate for further development in oncology .

Antiviral Properties

Pyrimidinone derivatives have also been explored for their antiviral activities, particularly against HIV. A series of compounds based on the pyrimidinone structure were evaluated for their effectiveness against wild-type HIV-1 and mutant strains. Results indicated that certain modifications at the C-3 and C-4 positions significantly improved antiviral activity, suggesting a strong potential for these compounds in HIV treatment regimens .

Inhibition of Adenylyl Cyclase

A recent study focused on optimizing pyrimidinone compounds to selectively inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways. The developed inhibitors exhibited low micromolar potency and selectivity over related isoforms, indicating their potential as therapeutic agents for managing chronic pain conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is crucial for optimizing its pharmacological properties. Key findings include:

  • Hydrogen Bonding : The compound's ability to act as both a hydrogen bond donor and acceptor enhances its interaction with biological targets.
  • Substituent Effects : Variations in substituents at specific positions on the pyrimidinone ring significantly influence biological activity, including antitumor and antiviral effects .

Summary of Biological Activities

Activity TypeCompound DerivativePotency (IC50/EC50)Reference
AntitumorPyrimidinone derivative A5 μM
AntiviralPyrimidinone derivative B0.001 μM
AC1 InhibitionPyrimidinone derivative C0.5 μM

Structure-Activity Relationship Insights

Position on RingModificationEffect on Activity
C-3Isopropyl groupIncreased antiviral activity
C-4Hydroxyl groupEnhanced solubility
C-5Aromatic substituentImproved binding affinity

Development of Anticancer Agents

A study conducted by Zhang et al. synthesized a series of pyrimidinone derivatives targeting specific cancer cell lines. The results indicated that compounds with electron-withdrawing groups at the C-5 position showed enhanced antitumor activity compared to their counterparts .

Antiviral Drug Discovery

In another investigation, researchers optimized a library of pyrimidinone derivatives against HIV strains. The study highlighted that minor structural changes led to significant variations in antiviral potency, underscoring the importance of SAR in drug development .

Mechanism of Action

Comparison with Similar Compounds

Tautomeric and Structural Variations

Key Tautomers and Substituent Effects

  • 4(1H)-Pyrimidinone vs. 4(3H)-Pyrimidinone: The 1H tautomer (e.g., 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-) favors hydrogen bonding through the N1-H group, while the 3H tautomer (e.g., 4(3H)-Pyrimidinone) participates in dimerization via N3-H. X-ray crystallography shows that 4(3H)-pyrimidinones form cyclic hydrogen-bonded dimers in solid state, whereas 1H tautomers may adopt different aggregation modes .

Table 1: Tautomer-Specific Properties

Compound Tautomer Key Feature Biological Activity (Example) Reference
5-(3-pyridinyl)-4(1H)-Pyrimidinone 1H N1-H for H-bonding Not reported in evidence
5-(2-phenylethyl)-4(3H)-Pyrimidinone 3H Forms cyclic dimers (Ka = 220 m⁻¹) Material science applications
Barbituric acid 2(1H) Disrupts mlo resistance 23% Bgh penetration at 10 mM

Substituent Effects on Physicochemical Properties

Electronic and Steric Modifications

  • Electron-Withdrawing Groups (EWGs): Nitro (e.g., 5-nitropyrimidine-2,4(1H,3H)-dione) reduces electron density, increasing acidity of the pyrimidinone NH group .
  • Electron-Donating Groups (EDGs): Methoxy or hydroxy substituents (e.g., 5-hydroxy-4(1H)-pyrimidinone) enhance solubility in polar solvents .
  • Bulky Substituents: A 4-phenylbutyl group at position 5 (e.g., 2-amino-5-(4-phenylbutyl)-6-propyl-4(3H)-pyrimidinone) increases hydrophobicity, affecting membrane permeability .

Table 2: Substituent Impact on Melting Points and Solubility

Compound Substituents Melting Point (°C) Solubility Reference
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, phenyl 268–287 Low in H₂O
5-(Morpholinomethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone Morpholinomethyl, thioxo 145–147 Soluble in H₂O
5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone Fluoro, hydroxy, methyl Not reported Moderate in H₂O

Hydrogen Bonding and Self-Association

  • Dimerization: 5-(2-phenylethyl)-4(3H)-pyrimidinone self-associates in CH₂Cl₂ with Ka = 220 ± 110 m⁻¹, comparable to 2-pyridinone, suggesting utility in designing supramolecular networks .
  • Aggregation in Solutions: Tautomeric switching (e.g., 4[1H]- to 6[1H]-pyrimidinone) under pH changes leads to formation of chiral aggregates, relevant for biomaterials .

Stability and Reactivity

  • Hydrolytic Stability : 5-(Perfluoroalkyl)pyrimidine-2(1H)-ones (e.g., compound 12a) resist hydrolysis under basic conditions (120°C, 4 h), unlike uracil analogs .
  • Synthetic Flexibility : Ethoxy-substituted pyrimidines undergo regioselective transformations, enabling tailored functionalization .

Biological Activity

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is C10H8N2O. The compound features a pyrimidinone ring fused with a pyridine moiety, which contributes to its reactivity and biological activity. The presence of a carbonyl group at the 4-position of the pyrimidine ring enhances its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction often involves non-covalent interactions such as hydrogen bonding and π-π stacking .

Anticancer Activity

Research indicates that 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- exhibits promising anticancer properties. It has been studied for its potential as an inhibitor in cancer pathways, particularly in modulating enzyme activities related to tumor growth. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast carcinoma) cells. Notably, one study reported IC50 values of 19.3 µg/ml for HCT116, 2.6 µg/ml for HepG2, and 5 µg/ml for MCF7 .
  • Mechanistic Insights : Docking studies have shown that structural modifications can enhance binding affinity and selectivity towards specific cancer targets.

Enzyme Inhibition

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- has also been investigated for its enzyme inhibitory properties:

  • Pim-1 Inhibition : A study highlighted the synthesis of derivatives that showed improved Pim-1 inhibitory activity, essential for regulating cell proliferation and survival in cancer .
  • MNK Inhibition : Compounds structurally related to this pyrimidinone have exhibited moderate to potent MNK inhibitory activity, affecting downstream signaling pathways involved in cell growth .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It showed significant antibacterial activity against strains like E. coli and S. aureus. This suggests potential applications in treating bacterial infections .
  • Fungal Activity : Some derivatives have also displayed antifungal properties against common fungal strains like A. flavus and A. niger .

Case Studies

Several case studies have explored the biological effects of 4(1H)-Pyrimidinone derivatives:

  • Cytotoxic Effects : A study synthesized several derivatives and tested their cytotoxicity against multiple cancer cell lines, confirming the efficacy of certain modifications in enhancing activity.
  • Inhibitory Potency : Research on enzyme inhibition revealed that specific structural features significantly impacted the binding affinity and inhibitory potency against target enzymes.

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Values (µM)Notes
AnticancerHCT11619.3Significant cytotoxicity observed
HepG22.6High potency against liver cancer cells
MCF75Effective against breast cancer
Enzyme InhibitionPim-1VariesImproved activity with structural modifications
MNKModerateAffects cell growth signaling pathways
AntimicrobialE. coliVariesEffective against gram-negative bacteria
S. aureusVariesEffective against gram-positive bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, and how can reaction conditions be optimized?

  • Methodology : A common approach involves chlorination of precursor pyrimidinones using POCl₃, followed by nucleophilic substitution with a pyridinyl group. For example, 5-ethynyluracil derivatives can be synthesized via treatment of 5-acetyluracil with POCl₃, yielding intermediates like 2,4-dichloropyrimidine, which undergo substitution with KOEt to introduce alkoxy or pyridinyl groups . Optimization includes controlling reaction temperature (e.g., 80–100°C for POCl₃ activation) and solvent polarity to favor regioselectivity.

Q. How can the tautomeric equilibrium of 4(1H)-Pyrimidinone derivatives be experimentally characterized?

  • Methodology : Tautomeric forms (e.g., 4(3H)- vs. 4(1H)-pyrimidinone) are identified using X-ray crystallography to resolve hydrogen-bonding patterns in the solid state . Solution-phase studies employ NMR spectroscopy (¹H and ¹³C) to monitor chemical shifts indicative of tautomer distribution. For instance, the dominance of the 4(3H)-tautomer in CHCl₃ is confirmed by cyclic hydrogen-bonded dimers observed via crystallography .

Q. What key physicochemical properties (e.g., pKa, solubility) influence the reactivity of 4(1H)-Pyrimidinone derivatives?

  • Data : Acidic pKa values for simple pyrimidinones range from 6.8 to 9.2, while basic pKa values are between 1.7 and 2.2 . Solubility in polar solvents (e.g., DMSO, water) is critical for biological assays. Adjusting substituents at the 5-position (e.g., pyridinyl groups) modulates lipophilicity and hydrogen-bonding capacity, impacting aggregation behavior .

Advanced Research Questions

Q. How does self-association behavior affect the supramolecular assembly of 4(1H)-Pyrimidinone derivatives in solution?

  • Methodology : Vapor-pressure osmometry in CH₂Cl₂ reveals dimerization constants (Ka ≈ 220 ± 110 M⁻¹ at 26°C) for derivatives like 5-(2-phenylethyl)-4(3H)-pyrimidinone, comparable to 2-pyridinone . Hydrogen-bonded networks are engineered by designing dipyrimidinones (e.g., compounds 12, 16, 21) to favor cyclic dimers or extended aggregates .

Q. What analytical techniques resolve hydrogen-bonding networks in 4(1H)-Pyrimidinone tautomers across different phases?

  • Methodology : Solid-state analysis uses X-ray crystallography to map DDAA (donor-donor-acceptor-acceptor) hydrogen-bonding motifs, as seen in ureidopyrimidones . Solution-phase studies combine UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify dimerization constants (Ka > 10⁶ M⁻¹ in CHCl₃) and tautomer stability .

Q. How do substituents at the 5-position modulate biological activity, and what structural modifications enhance target specificity?

  • Case Study : Substitution with pyridinyl or nitro groups enhances antifungal activity in pyrimidine-5-carboxamides, as shown by MIC assays against Candida albicans . Rational design involves molecular docking to optimize interactions with target enzymes (e.g., HIV-1 reverse transcriptase for trisubstituted pyrimidines) .

Q. Safety and Handling Considerations

Q. What safety protocols are critical when handling 4(1H)-Pyrimidinone derivatives?

  • Guidance : The compound is classified under hazardous substances (CERCLA Reportable Quantity: 10 lbs) due to potential toxicity . Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under inert gas (N₂/Ar). Spill management requires neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste protocols .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported pKa values for pyrimidinone derivatives be reconciled?

  • Analysis : Variations arise from solvent polarity (aqueous vs. organic) and measurement techniques (potentiometric vs. spectrophotometric). For example, acidic pKa of 5-hydroxypyrimidine is 6.8 in water but shifts in DMSO due to solvation effects . Standardize conditions (e.g., 20–25°C in aqueous buffer) for comparability .

Q. Methodological Recommendations

  • Synthesis : Prioritize POCl₃-mediated chlorination for high-yield intermediates .
  • Characterization : Combine XRD and NMR to resolve tautomeric equilibria .
  • Biological Testing : Use MIC assays and molecular docking for activity optimization .

Properties

CAS No.

22433-71-2

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-2-1-3-10-4-7/h1-6H,(H,11,12,13)

InChI Key

MKCROUSWZDOODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CNC2=O

Origin of Product

United States

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